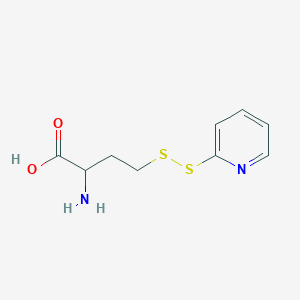
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a disulfide bond linking a pyridine ring to an amino acid backbone, which can influence its reactivity and interactions with biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid typically involves the formation of the disulfide bond between a pyridine derivative and an amino acid precursor. One common method includes the use of thiol-disulfide exchange reactions under mild oxidative conditions. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Carbodiimides for amide formation, alcohols for ester formation.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes, particularly those involving disulfide bonds.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid involves its ability to form and break disulfide bonds. This property allows it to interact with and modify the structure and function of proteins that contain cysteine residues. The compound can act as a redox agent, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysteine: An amino acid with a thiol group that can form disulfide bonds.
Glutathione: A tripeptide with a thiol group, involved in cellular redox reactions.
Dithiothreitol: A reducing agent commonly used to break disulfide bonds.
Uniqueness
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid is unique due to its combination of a pyridine ring and an amino acid backbone, which can influence its reactivity and interactions with biological molecules. This structural feature distinguishes it from other disulfide-containing compounds and provides unique opportunities for research and application.
Eigenschaften
Molekularformel |
C9H12N2O2S2 |
|---|---|
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
2-amino-4-(pyridin-2-yldisulfanyl)butanoic acid |
InChI |
InChI=1S/C9H12N2O2S2/c10-7(9(12)13)4-6-14-15-8-3-1-2-5-11-8/h1-3,5,7H,4,6,10H2,(H,12,13) |
InChI-Schlüssel |
GTLHBJXBRTWZLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SSCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14789997.png)
![N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid](/img/structure/B14790005.png)
methanone](/img/structure/B14790017.png)

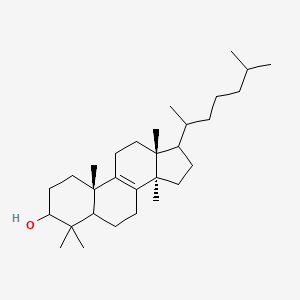
![(1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14790037.png)
![2-Amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14790040.png)
![2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol](/img/structure/B14790048.png)
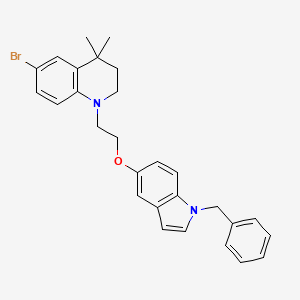
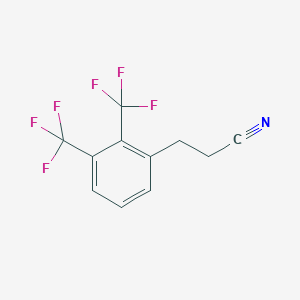

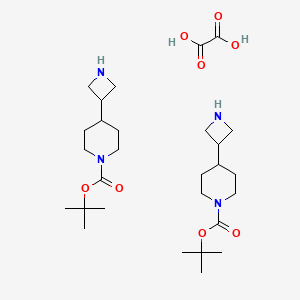
![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14790087.png)
